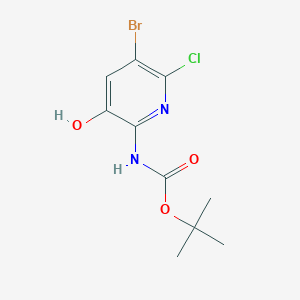

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

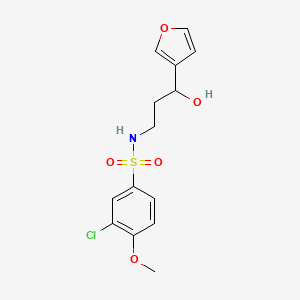

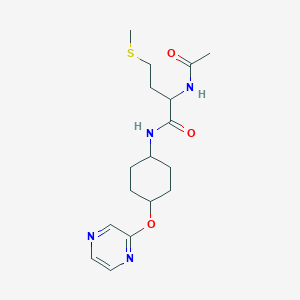

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate is an organic compound . It is often used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps . The pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is then used to introduce a hydroxy group into the 5-bromopyridine. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a chloro group, a hydroxy group, and a tert-butyl carbamate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of bromo and hydroxy functional groups. These reactions include condensation, substitution, and hydroxylation .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 289.13, a density of 1.552, and a predicted boiling point of 363.8±42.0 °C . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .Applications De Recherche Scientifique

Crystal Structure Analysis

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound structurally similar to the one , has been utilized in studies exploring isomorphous crystal structures. This research involved analyzing the crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the significance of hydrogen and halogen bonds involving carbonyl groups. Such studies provide insight into the molecular interactions and crystalline properties of related carbamates, aiding in the understanding of their chemical behavior and potential applications in materials science (Baillargeon et al., 2017).

Organic Synthesis

In organic synthesis, derivatives similar to tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate are often employed as intermediates. For instance, the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan demonstrated the utility of tert-butyl carbamates in constructing complex organic molecules. Such reactions are fundamental in developing pharmacologically active compounds and exploring new synthetic pathways (Padwa et al., 2003).

Protective Group Chemistry

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents. This discovery opens up possibilities for their use as building blocks in organic synthesis, showcasing the versatility of tert-butyl carbamate derivatives in protecting group chemistry. These compounds serve as precursors to N-(Boc)hydroxylamines, which are valuable in synthesizing various organic molecules, including potential drug candidates (Guinchard et al., 2005).

Hydrogen Bond Analysis

Research on carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, contributes to the understanding of molecular architecture through the analysis of hydrogen bonds. The study of these compounds' crystal packing provides insights into the interplay of strong and weak hydrogen bonds, which is crucial for designing molecules with desired physical and chemical properties (Das et al., 2016).

Safety and Hazards

This compound may be toxic and should be avoided direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high heat sources . It should be stored in a dry, cool, and well-ventilated place . Appropriate personal protective equipment, such as laboratory gloves, safety glasses, and protective clothing, should be worn when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWPLCBROEIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)

![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)

![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)

![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)